Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

Vue d'ensemble

Description

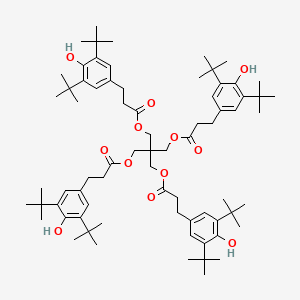

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (CAS 6683-19-8), commercially known as Irganox® 1010, is a high-molecular-weight, sterically hindered phenolic antioxidant widely used to protect polymers from oxidative degradation. Its molecular formula is C₇₃H₁₀₈O₁₂, with a molecular weight of 1,177.65 g/mol . The compound features a pentaerythritol core esterified with four 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate groups, enabling multi-site radical scavenging. This structure enhances thermal stability and reduces volatility compared to smaller phenolic antioxidants.

Key properties include:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with pentaerythritol to yield the final product . The reaction conditions typically involve the use of methanol sodium as a catalyst at temperatures ranging from 100-140°C .

Industrial Production Methods

In industrial settings, the production of this compound can also involve the use of dimeric pentaerythritol and potassium tert-butoxide as catalysts, with dimethylformamide (DMF) as the solvent. This method has been reported to achieve a yield of 95.8% .

Analyse Des Réactions Chimiques

Types of Reactions

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) primarily undergoes oxidation and substitution reactions due to the presence of phenolic groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include various substituted phenolic derivatives and oxidized products, which retain the antioxidant properties of the parent compound.

Applications De Recherche Scientifique

Structure and Composition

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is characterized by its complex molecular structure. It consists of a pentaerythritol core linked to four sterically hindered phenols. This configuration enhances its effectiveness as an antioxidant, providing stability against oxidative degradation in various materials.

- Molecular Formula : C₇₃H₁₀₈O₁₂

- Molecular Weight : 1,177.66 g/mol

- Melting Point : 116.5°C

- Solubility : Very low in water (<0.1 mg/L)

Polymer Stabilization

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is primarily employed as an antioxidant in the plastics industry, especially for polyethylene and polypropylene. Its role is crucial in preventing oxidative degradation during processing and extending the lifespan of finished products.

Case Study: Polypropylene Stabilization

In a study examining the stabilization of polypropylene, the addition of pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) at concentrations ranging from 0.05% to 0.5% significantly improved thermal stability and reduced discoloration over time. The results indicated that the compound effectively mitigated oxidative stress during processing at elevated temperatures .

Use in Coatings and Adhesives

The compound is also utilized in coatings and adhesives due to its ability to enhance durability and resistance to environmental factors such as UV radiation and moisture.

Case Study: Paint Formulations

Research on paint formulations incorporating pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) demonstrated improved resistance to yellowing and gloss retention under accelerated weathering conditions. The findings suggested that the compound plays a vital role in maintaining aesthetic and functional properties of coatings exposed to harsh environments .

Applications in Elastomers and Sealants

In elastomers, the compound contributes to thermal stability and longevity, making it suitable for applications in automotive parts and construction materials.

Case Study: Automotive Sealants

A comparative study on automotive sealants revealed that formulations containing pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) exhibited superior performance against thermal aging compared to those without the antioxidant. The sealants maintained their mechanical properties over extended periods, highlighting the compound's effectiveness in enhancing product durability .

Environmental Impact and Safety

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is considered to have low toxicity based on various studies:

- Acute Toxicity : LD50 values indicate low acute toxicity; >5000 mg/kg for oral exposure in rats.

- Environmental Persistence : The compound is not readily biodegradable but has a low potential for bioaccumulation due to its large molecular size .

Table 1: Toxicity Profile

| Exposure Route | LD50 (mg/kg) | Observations |

|---|---|---|

| Oral | >5000 | No clinical signs reported |

| Dermal | >3160 | Slight erythema noted |

| Inhalation | >1951 | Ruffled fur observed post-exposure |

Mécanisme D'action

The antioxidant activity of pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to polymers and other materials . The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through the donation of hydrogen atoms.

Comparaison Avec Des Composés Similaires

The following table compares Irganox® 1010 with structurally or functionally analogous antioxidants:

Key Findings:

Molecular Weight and Migration: Irganox® 1010’s high molecular weight (1,177 g/mol) grants superior migration resistance, making it preferable for food-contact materials where regulatory limits (e.g., SML) are stringent. In contrast, Irganox® 1076’s lower molecular weight (530 g/mol) results in higher migration, necessitating an SML of 6 mg/kg .

Thermal Stability: Irganox® 1010 outperforms BHT in high-temperature applications (e.g., polymer processing above 150°C) due to BHT’s volatility .

Synergistic Effects: Irganox® 1010 is frequently combined with phosphite antioxidants (e.g., Irgafos® 168) to neutralize hydroperoxides, enhancing overall polymer stability . AO-5, a multifunctional antioxidant, combines phenol and thioether groups, reducing the need for secondary stabilizers .

Medical Applications: Irganox® 1010 (marketed as Covemox® AOX) is used in vitamin E-free UHMWPE for joint implants, where its high molecular weight minimizes interference with crosslinking during irradiation .

Environmental Resistance: In hemp/PLA composites, Irganox® 1010 at 0.6 wt% improved interfacial adhesion, mechanical strength, and thermal stability by 38–45% compared to untreated samples .

Activité Biologique

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), commonly known as Irganox 1010, is a synthetic antioxidant primarily used in the stabilization of polymers against oxidative degradation. Its structure consists of a pentaerythritol core linked to four sterically hindered phenolic groups, providing significant antioxidant properties that are crucial in various applications, particularly in plastics and elastomers.

- Chemical Formula: C73H108O12

- Molecular Weight: 1177.6314 g/mol

- CAS Number: 6683-19-8

- Melting Point: Approximately 116.5°C

- Solubility: Very low in water (<0.1 mg/L) with a high log Kow (>5), indicating low bioavailability in aquatic environments .

Antioxidant Mechanism

The primary biological activity of Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is its function as an antioxidant. Its mechanism involves the donation of hydrogen atoms from its hydroxyl groups to free radicals, thereby stabilizing them and preventing oxidative damage to cellular components.

Key Mechanisms:

- Radical Scavenging: The compound effectively scavenges reactive oxygen species (ROS), which are implicated in various pathologies including cancer and neurodegenerative diseases.

- Thermal Stability: It maintains its antioxidant properties even at elevated temperatures, making it suitable for high-temperature applications in polymer processing .

Toxicological Profile

Research indicates that Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) has a favorable toxicological profile:

- Acute Toxicity: The acute oral LD50 in rats and mice exceeds 5000 mg/kg body weight, indicating low toxicity. Dermal toxicity studies show an LD50 greater than 3160 mg/kg body weight with minimal adverse effects noted .

- Bioaccumulation Potential: The compound is not considered bioaccumulative due to its large molecular size and low solubility in water. Experimental BCF (Bioconcentration Factor) values suggest a low potential for accumulation in aquatic organisms .

Environmental Impact

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is not readily biodegradable under standard test conditions (OECD TG 301B). Its environmental persistence is attributed to the stability of its ester bonds and the calculated half-life for hydrolysis being significant (75 days at pH 8 and up to 2 years at pH 7). This raises concerns regarding its long-term environmental impact, particularly in aquatic ecosystems where it may partition predominantly into sediments rather than water .

Case Study: Polymer Stabilization

A study conducted on the efficacy of Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) demonstrated its effectiveness in stabilizing polyethylene against thermal oxidative degradation. Samples treated with varying concentrations (0.05% to 0.5%) showed significant improvements in thermal stability, as evidenced by reduced weight loss during thermal aging tests.

| Concentration (%) | Weight Loss (%) after Aging |

|---|---|

| 0.05 | 15 |

| 0.1 | 10 |

| 0.5 | 5 |

This data underscores the compound's role as a critical additive in enhancing the longevity and performance of polymeric materials .

Research Findings: Antioxidant Efficacy

In vitro studies have shown that Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) significantly reduces oxidative stress markers in cellular models exposed to oxidative agents. The compound's ability to lower lipid peroxidation levels was quantified using malondialdehyde (MDA) assays, demonstrating a dose-dependent response:

| Dose (µM) | MDA Levels (nmol/mg protein) |

|---|---|

| 0 | 10 |

| 10 | 7 |

| 50 | 4 |

These findings suggest that the compound may have protective effects against oxidative damage in biological systems .

Q & A

Q. Basic: What is the mechanistic basis for the antioxidant activity of this compound in polymer matrices?

The compound acts primarily via radical scavenging, where its phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals (e.g., peroxyl or alkoxy radicals) generated during polymer oxidation. The tert-butyl groups sterically shield the reactive phenolic -OH, enhancing stability and prolonging antioxidant efficacy. Methodologically, its performance is validated using accelerated aging tests (e.g., OIT—Oxidation Induction Time via DSC) and FTIR spectroscopy to track carbonyl index changes in polymers like polypropylene .

Q. Basic: How is the compound typically incorporated into polymer formulations, and what are the standard concentration ranges?

The compound is melt-blended into polymers at 0.1–0.5% (w/w) during extrusion. Homogeneous dispersion is critical; twin-screw extruders with optimized shear rates are used to prevent thermal degradation. Efficacy is concentration-dependent but plateaus beyond 0.5% due to solubility limits. Researchers often use TGA (Thermogravimetric Analysis) to confirm dispersion quality and avoid phase separation .

Q. Basic: What standardized protocols exist to evaluate its antioxidant efficacy in food packaging materials?

The European Food Safety Authority (EFSA) mandates migration testing per EU 10/2011. Specific Migration Limits (SML) for food-contact materials are determined via HPLC or GC-MS after simulating food contact (e.g., 10% ethanol at 40°C for 10 days). Notably, this compound has no SML restriction, but its degradation products must comply with thresholds for related antioxidants like octadecyl derivatives .

Q. Advanced: How can researchers resolve contradictions in thermal stability data across different polymer matrices?

Discrepancies arise from polymer crystallinity and additive-polymer interactions. For example, in polyethylene (semi-crystalline), the compound may migrate to amorphous regions, reducing surface availability. Methodological solutions include:

- AFM-IR Mapping : To spatially resolve antioxidant distribution.

- Synchrotron XRD : To correlate crystallinity with antioxidant migration kinetics.

Contradictory DSC results (e.g., variable OIT values) require normalization to polymer morphology metrics .

Q. Advanced: What experimental designs optimize synergistic effects with metal deactivators like Irganox MD 1024?

Synergy studies use a Doehlert matrix design to vary ratios of the antioxidant and metal deactivator (e.g., 1:1 to 4:1). Key metrics include:

- Chelation Efficiency : Measured via ICP-MS for metal ion sequestration.

- Oxidative Induction Time (OIT) : To quantify combined stabilization.

In polyolefins, a 3:1 ratio (antioxidant:deactivator) maximizes OIT by mitigating catalytic degradation from metal impurities .

Q. Advanced: How do environmental factors (e.g., UV exposure, humidity) alter degradation pathways, and how are these modeled?

Accelerated weathering tests (QUV chambers) simulate UV/humidity effects. Degradation products are identified via LC-QTOF-MS, revealing pathways like:

- Ester Hydrolysis : Under high humidity, forming 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid.

- Photo-oxidation : UV-induced cleavage of the pentaerythritol core.

Kinetic modeling using Arrhenius equations extrapolates long-term stability from accelerated data .

Q. Advanced: What analytical techniques best quantify trace levels of the compound in biological or environmental samples?

- SPE-LC-MS/MS : Solid-phase extraction with MRM (Multiple Reaction Monitoring) for sensitivity to 0.1 ppb.

- MALDI-TOF Imaging : To map distribution in biofilm or soil matrices.

Challenges include matrix interference; isotopic labeling (e.g., ¹³C-analogs) improves recovery rates in complex matrices .

Q. Advanced: How does the compound’s high log P (15.88) affect its bioaccumulation potential, and what mitigation strategies exist?

The high log P indicates strong lipophilicity, posing bioaccumulation risks. Mitigation strategies include:

- Microencapsulation : To reduce bioavailability while retaining antioxidant function.

- QSAR Modeling : To predict eco-toxicity and guide structural modifications (e.g., introducing polar groups).

Ecotoxicity assays with Daphnia magna confirm reduced mobility in modified derivatives .

Q. Advanced: What computational methods predict its compatibility with novel biodegradable polymers (e.g., PLA/PHA)?

Molecular dynamics (MD) simulations using force fields like OPLS-AA predict:

- Hansen Solubility Parameters : To match polymer-antioxidant miscibility.

- Diffusion Coefficients : Estimating migration rates in biodegradable matrices.

Experimental validation via fluorescence correlation spectroscopy (FCS) refines MD parameters .

Q. Advanced: How do processing parameters (e.g., extrusion temperature) influence its stability in high-temperature polymers (e.g., PEEK)?

At >300°C, the compound undergoes thermal decomposition, detected via Py-GC-MS. Optimized processing includes:

Propriétés

IUPAC Name |

[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H108O12/c1-65(2,3)49-33-45(34-50(61(49)78)66(4,5)6)25-29-57(74)82-41-73(42-83-58(75)30-26-46-35-51(67(7,8)9)62(79)52(36-46)68(10,11)12,43-84-59(76)31-27-47-37-53(69(13,14)15)63(80)54(38-47)70(16,17)18)44-85-60(77)32-28-48-39-55(71(19,20)21)64(81)56(40-48)72(22,23)24/h33-40,78-81H,25-32,41-44H2,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYHLZZASRKEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H108O12 | |

| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1701 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027633 | |

| Record name | Irganox 1010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1177.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] White to off-white odorless powder or granules; [Addivant MSDS], WHITE CRYSTALLINE POWDER. | |

| Record name | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1701 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

297 °C o.c. | |

| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1701 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1701 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.15 g/cm³ | |

| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1701 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

negligible | |

| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1701 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6683-19-8 | |

| Record name | Antioxidant 1010 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irganox 1010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irganox 1010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255PIF62MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1701 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

110-125 °C | |

| Record name | PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1701 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.